

Synthesis of N-(2-Hydroxyethyl)benzamide from benzoyl chloride and ethanolamine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)benzamide

Cat. No.: B097195

[Get Quote](#)

Synthesis of N-(2-Hydroxyethyl)benzamide: A Detailed Guide for Researchers

Application Note & Protocol

For Immediate Release

This document provides a comprehensive guide for the synthesis of **N-(2-Hydroxyethyl)benzamide**, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol details the well-established Schotten-Baumann reaction, utilizing benzoyl chloride and ethanolamine as starting materials. This method is known for its high efficiency and yield, making it a practical choice for laboratory and potential scale-up applications.

This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers detailed experimental procedures, data presentation, and visualizations to ensure successful replication and understanding of the synthesis process.

Introduction

N-(2-Hydroxyethyl)benzamide serves as a key building block in the synthesis of a variety of organic molecules. Its bifunctional nature, containing both an amide and a hydroxyl group, allows for further chemical modifications, making it a versatile intermediate. The synthesis

described herein follows the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides under basic conditions. The reaction is typically carried out in a biphasic system to facilitate the separation of the product and neutralization of the hydrochloric acid byproduct.

Reaction Scheme

The overall reaction for the synthesis of **N-(2-Hydroxyethyl)benzamide** is as follows:

Experimental Protocol

This protocol is based on established laboratory procedures for the Schotten-Baumann reaction.

Materials and Equipment:

- Benzoyl chloride (reactant)
- Ethanolamine (reactant)
- Sodium hydroxide (NaOH) (base)
- Dichloromethane (CH_2Cl_2) (organic solvent)
- Distilled water
- Hydrochloric acid (HCl) (for workup)
- Saturated sodium bicarbonate solution (NaHCO_3) (for workup)
- Brine (saturated NaCl solution) (for workup)
- Anhydrous sodium sulfate (Na_2SO_4) (drying agent)
- Erlenmeyer flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel

- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- IR spectrometer

Procedure:

- Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve ethanolamine in dichloromethane.
- Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
- Reaction Setup: Place the Erlenmeyer flask containing the ethanolamine solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution to the ethanolamine solution.
- Addition of Acyl Chloride: Dissolve benzoyl chloride in dichloromethane and transfer it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred, cooled mixture of ethanolamine and sodium hydroxide.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Separate the organic layer.

- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Isolation and Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate using a rotary evaporator to obtain the crude product.
 - The crude **N-(2-Hydroxyethyl)benzamide** can be further purified by recrystallization, typically from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of **N-(2-Hydroxyethyl)benzamide**.

Table 1: Reaction Parameters and Yield

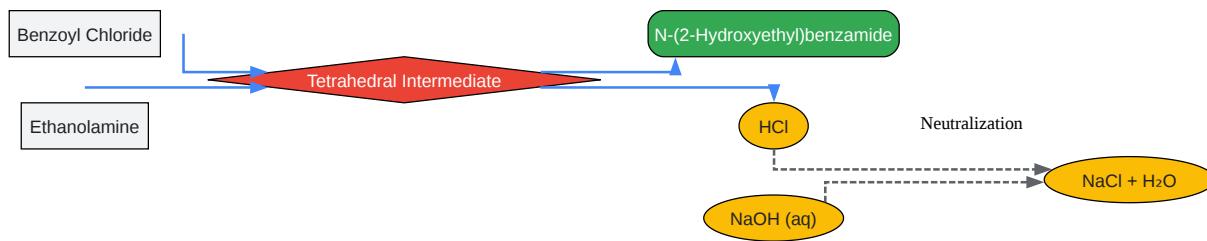
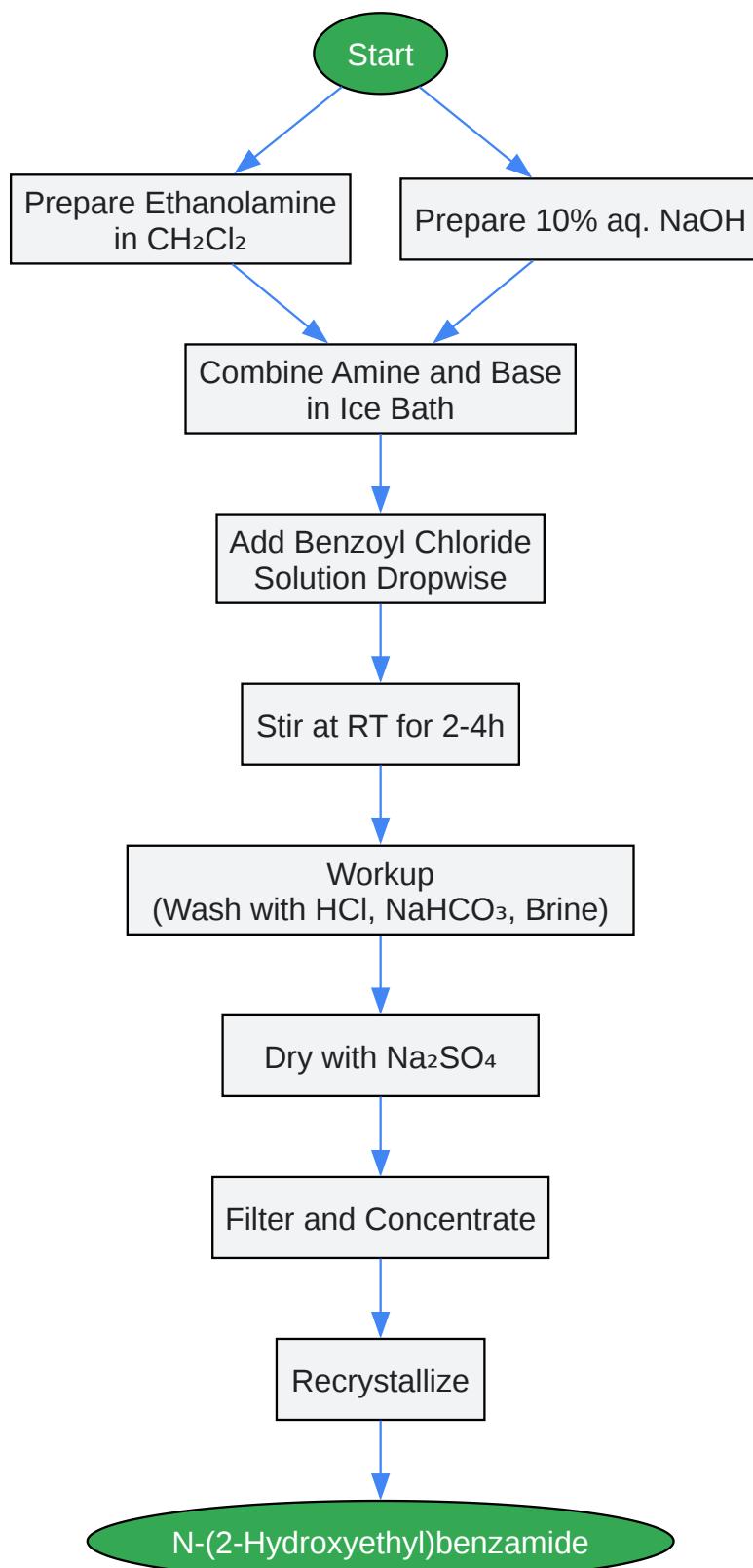

Parameter	Value	Reference
Reactant 1	Benzoyl Chloride	
Reactant 2	Ethanolamine	
Solvent	Dichloromethane	
Base	10% aq. NaOH	
Reaction Time	2-4 hours	
Reaction Temp.	0°C to Room Temp.	
Yield	Up to 97%	

Table 2: Physicochemical and Spectroscopic Data of **N-(2-Hydroxyethyl)benzamide**

Property	Value	Reference
CAS Number	18838-10-3	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ NO ₂	[3]
Molecular Weight	165.19 g/mol	[3]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	56-60 °C	[1] [4]
Purity	>95% (GC, qNMR)	[1]
¹ H NMR (CDCl ₃ , 300 MHz)	δ 3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm	

Visualizations


Diagram 1: Reaction Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the synthesis of **N-(2-Hydroxyethyl)benzamide**.

Diagram 2: Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

- Benzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Ethanolamine is corrosive and can cause skin and eye burns. Handle with care and use appropriate PPE.
- Sodium hydroxide is a strong base and can cause severe burns. Handle with care and use appropriate PPE.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
- The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate and prevent side reactions.

Conclusion

The Schotten-Baumann synthesis of **N-(2-Hydroxyethyl)benzamide** from benzoyl chloride and ethanolamine is a highly effective and reliable method. By following the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain a high yield of the desired product with good purity. The provided data and visualizations serve as a valuable resource for the successful execution and understanding of this important organic transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-Hydroxyethyl)benzamide | 18838-10-3 | TCI (Shanghai) Development Co., Ltd. [\[tcichemicals.com\]](http://tcichemicals.com)

- 2. N-(2-hydroxyethyl)benzamide | 18838-10-3 | TAA83810 [biosynth.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. N-(2-Hydroxyethyl)benzamide | 18838-10-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Synthesis of N-(2-Hydroxyethyl)benzamide from benzoyl chloride and ethanolamine.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097195#synthesis-of-n-2-hydroxyethyl-benzamide-from-benzoyl-chloride-and-ethanolamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com